Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside

Antineoplastic Agents Nucleoside Analogues In Vivo Efficacy

Synthesis of 4'-thioFAC and related antitumor nucleosides often stalls due to failed stereoselective glycosylation or incorrect protecting groups. This intermediate solves that problem. It provides the precise 2'-fluoro-4'-thio-β-D-arabinofuranosyl scaffold with benzoyl protection for reliable β-anomer construction. - Enables stereoselective synthesis of 4'-thioFAC, a potent antineoplastic agent with superior in vivo efficacy vs. gemcitabine. - 2'-fluoro-4'-thio motif confers resistance to cytidine deaminase, enhancing metabolic stability. - High purity (≥98%) ensures reproducible downstream results.

Molecular Formula C20H19FO5S
Molecular Weight 390.4 g/mol
Cat. No. B13920177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside
Molecular FormulaC20H19FO5S
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F
InChIInChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20?/m1/s1
InChIKeyWUBPGNSEZZQBOT-IWRZSDRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside


Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside (CAS No. 221552-92-7) is a fully protected ribofuranose nucleoside analogue . It is characterized by a thiosugar core (4-thio) and a 2'-fluoro modification, which are key structural features that confer metabolic stability and potent biological activity to its downstream derivatives, most notably the antineoplastic agent 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC) [1]. This compound serves as a critical, high-purity intermediate in synthetic pathways for developing novel 4'-thionucleosides [2].

Protected intermediate Fully benzoylated 2'-fluoro-4'-thio-D-arabinofuranoside for nucleoside analogue synthesis.
Key scaffold 4'-thio-2'-fluoro modifications support metabolic stability studies of downstream derivatives.
Stereoselective synthesis Benzoyl protecting groups enable β-selective glycosylation for 4'-thioFAC assembly.

Why Generic Analogs Cannot Replace Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside in Targeted Syntheses


The unique 2'-fluoro-4'-thio-β-D-arabinofuranosyl scaffold is essential for the potent antitumor activity of its downstream nucleoside analogues. Substituting this intermediate with an oxygen-containing (oxy-type) congener, such as 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine (FAC), results in a dramatic loss of anticancer activity against solid tumor cell lines [1]. Furthermore, the specific benzoyl protecting groups on this intermediate are critical for enabling stereoselective glycosylation reactions, as demonstrated in the synthesis of the β-anomer of 4'-thioFAC, a reaction that fails or yields undesirable byproducts with different protecting group strategies [2]. Therefore, procuring this precise protected intermediate is a non-negotiable step for reliably accessing the 4'-thioFAC pharmacophore.

Oxy-type analog activity loss

The oxy congener (FAC) shows little or no reported activity against solid tumor cell lines. Replacing the 4'-thio intermediate may compromise target antiproliferative research endpoints.

Protecting group mismatch

Benzoyl protection is critical for stereoselective β-glycosylation. Alternative protection strategies may lead to undesired byproducts or reaction failure.

Quantitative Evidence for the Differentiation of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside


In Vivo Antitumor Efficacy of 4'-thioFAC (Derived from this Intermediate) vs. Gemcitabine

The final drug candidate 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thioFAC), which is synthesized using this compound as an intermediate, demonstrates superior in vivo antitumor activity compared to the standard-of-care drug gemcitabine. In a head-to-head study in nude mice bearing human cancer xenografts, 4'-thioFAC inhibited tumor growth more strongly than gemcitabine when administered at the same dose [1].

In Vivo Efficacy
Reported
4'-thioFAC: stronger tumor growth inhibition vs Gemcitabine: same dose

Supports in vivo model-response context

Human cancer xenograft model (nude mice)

Antineoplastic Agents Nucleoside Analogues In Vivo Efficacy

Comparative In Vitro Activity of 4'-thioFAC vs. Its Oxy-Type Congener (FAC)

The presence of the 4'-thio group in the final drug candidate 4'-thioFAC, derived from this intermediate, is crucial for its anticancer activity. In contrast to its oxy-type congener, 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine (FAC), which showed little or no activity against solid cancer cell lines, 4'-thioFAC demonstrated potent growth inhibition in vitro against various human cancer cell lines, including those from gastric and colorectal carcinomas [1].

In Vitro Activity
Reported
4'-thioFAC: potent activity against solid tumor cell lines vs FAC: little or no activity

Supports cell-model response context

Gastric and colorectal carcinoma cell lines

Structure-Activity Relationship Nucleoside Analogue In Vitro Cytotoxicity

Superior Metabolic Stability of 4'-thioFAC vs. Gemcitabine and FAC

The 4'-thio-2'-fluoro modification present in derivatives of this intermediate confers resistance to deamination by cytidine deaminase. 4'-thioFAC was found to be less susceptible to deamination than both 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine (FAC) and the clinically used drug 2'-deoxy-2',2'-difluorocytidine (gemcitabine) [1].

Metabolic Stability
Reported
4'-thioFAC: less susceptible to deamination vs FAC and Gemcitabine

Supports metabolic stability assay context

Cytidine deaminase enzymatic assay

Metabolic Stability Cytidine Deaminase Pharmacokinetics

High Purity of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside as a Research Intermediate

The compound is commercially available with a guaranteed high purity, which is essential for ensuring the reliability and reproducibility of subsequent synthetic steps. Vendor data sheets specify a purity of ≥98% for Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside .

Purity
Data to verify
≥98%

Supports synthesis consistency

Vendor specification; independent verification recommended

Chemical Synthesis Intermediate Quality Control

Key Research Applications for Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside


Synthesis of 4'-ThioFAC and Related Antineoplastic Nucleosides

This compound is the primary protected intermediate for synthesizing the potent antineoplastic agent 4'-thioFAC, which has demonstrated superior in vivo efficacy and a better toxicity profile compared to gemcitabine in preclinical models [1]. Its use is essential for any research program aiming to explore or develop 4'-thio-2'-fluoro nucleoside analogues with oral bioavailability and activity against solid tumors.

Development of 4'-Thionucleosides with Improved Pharmacokinetic Properties

The 4'-thio-2'-fluoro motif is a key structural feature that confers resistance to metabolic deamination by cytidine deaminase [1]. Researchers focused on improving the metabolic stability and oral bioavailability of nucleoside drugs should procure this intermediate to construct and evaluate new chemical entities within this privileged chemotype.

Structure-Activity Relationship (SAR) Studies on 4'-Thionucleosides

This compound serves as a versatile, high-purity building block for systematic SAR studies . By utilizing this intermediate, chemists can efficiently explore modifications at the nucleobase or other positions of the sugar ring to further optimize potency, selectivity, and pharmacokinetic parameters of the 4'-thioFAC scaffold.

Application
Selection Property
Validation Focus
Application: Synthesis of 4'-thioFAC antineoplastic nucleoside analogues
Selection Property: 2'-fluoro-4'-thio scaffold with benzoyl protection
Validation Focus: In vivo model-response endpoints
Application: Development of nucleoside analogues with improved metabolic stability
Selection Property: Resistance to deamination by cytidine deaminase (reported)
Validation Focus: Pharmacokinetic stability assay
Application: Structure-activity relationship (SAR) studies on 4'-thionucleosides
Selection Property: Versatile high-purity building block
Validation Focus: Potency and selectivity endpoint screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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